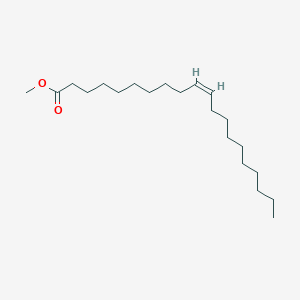
Methyl (Z)-icos-10-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (Z)-icos-10-enoate is an organic compound classified as an ester. It is derived from icos-10-enoic acid and methanol. The compound features a long carbon chain with a double bond in the Z (cis) configuration, which means that the substituents on either side of the double bond are on the same side. This configuration can significantly influence the compound’s physical and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl (Z)-icos-10-enoate can be synthesized through the esterification of icos-10-enoic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is conducted under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
Icos-10-enoic acid+MethanolAcid catalystMethyl (Z)-icos-10-enoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired ester in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (Z)-icos-10-enoate can undergo various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as osmium tetroxide or hydrogen peroxide can be used under mild conditions to oxidize the double bond.
Reduction: Lithium aluminum hydride or sodium borohydride can be used to reduce the ester group to an alcohol.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Primary alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl (Z)-icos-10-enoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving lipid metabolism and enzyme interactions.
Industry: this compound can be used in the production of lubricants, surfactants, and plasticizers.
Mécanisme D'action
The mechanism of action of methyl (Z)-icos-10-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release icos-10-enoic acid and methanol, which can then participate in further biochemical pathways. The double bond in the Z configuration can also influence the compound’s reactivity and interaction with enzymes and other biomolecules.
Comparaison Avec Des Composés Similaires
Methyl (Z)-icos-10-enoate can be compared with other similar compounds such as:
Methyl (E)-icos-10-enoate: The E (trans) isomer has different physical and chemical properties due to the different spatial arrangement of substituents around the double bond.
Methyl stearate: A saturated ester with no double bonds, which has different reactivity and applications.
Methyl oleate: An ester with a double bond in a different position, leading to variations in its chemical behavior and uses.
This compound is unique due to its specific double bond configuration and long carbon chain, which confer distinct properties and applications in various fields.
Propriétés
Formule moléculaire |
C21H40O2 |
|---|---|
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
methyl (Z)-icos-10-enoate |
InChI |
InChI=1S/C21H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h11-12H,3-10,13-20H2,1-2H3/b12-11- |
Clé InChI |
MMYSVRJTHDSODN-QXMHVHEDSA-N |
SMILES isomérique |
CCCCCCCCC/C=C\CCCCCCCCC(=O)OC |
SMILES canonique |
CCCCCCCCCC=CCCCCCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-((4-[3-(2-Thienyl)-1,2,4-oxadiazol-5-YL]piperidin-1-YL)carbonyl)-2-(trifluoromethyl)pyridine](/img/structure/B13408739.png)
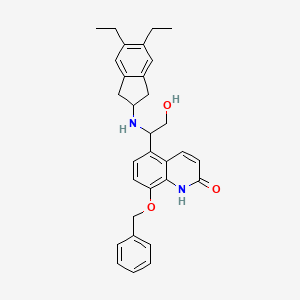

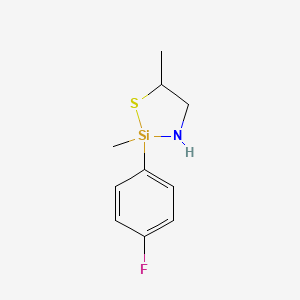
![Trisodium 2-[[6-[(5-chloro-2,6-difluoropyrimidin-4-YL)amino]-1-hydroxy-3-sulphonato-2-naphthyl]azo]toluene-3,5-disulphonate](/img/structure/B13408754.png)
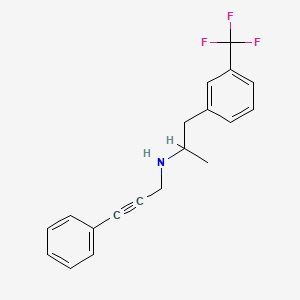
![[(1E)-2-{[1,1'-biphenyl]-4-yl}ethenyl]boronic acid](/img/structure/B13408764.png)
![(2S)-2-amino-1-[(1S,5R)-2-azabicyclo[3.1.0]hexan-2-yl]-2-(3-hydroxy-1-adamantyl)ethanone;hydrochloride](/img/structure/B13408766.png)
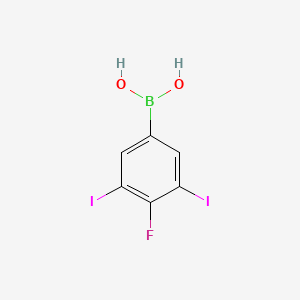


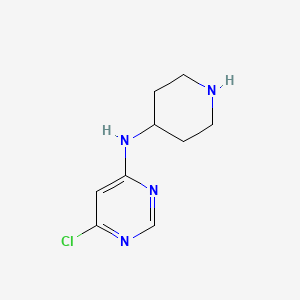
![(2R,3S,4S,5R,6R)-3,4-dihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(sulfooxymethyl)oxolan-3-yl]oxy-5-sulfooxyoxane-2-carboxylic acid](/img/structure/B13408805.png)
